4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline
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Overview
Description
4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline is a heterocyclic compound that contains both a thienoimidazole and an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro group and the thienoimidazole ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with a thienoimidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or chloro groups, leading to the formation of amines or dehalogenated products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the chloro group and the thienoimidazole ring can influence its binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(1h-benzimidazol-2-yl)aniline: Similar structure but with a benzimidazole ring instead of a thienoimidazole ring.
4-Chloro-3-(1h-imidazol-2-yl)aniline: Contains an imidazole ring without the thieno group.
4-Chloro-3-(1h-pyrrolo[3,4-d]imidazol-2-yl)aniline: Features a pyrroloimidazole ring.
Uniqueness
4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline is unique due to the presence of the thienoimidazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H8ClN3S |
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Molecular Weight |
249.72 g/mol |
IUPAC Name |
4-chloro-3-(1H-thieno[3,4-d]imidazol-2-yl)aniline |
InChI |
InChI=1S/C11H8ClN3S/c12-8-2-1-6(13)3-7(8)11-14-9-4-16-5-10(9)15-11/h1-5H,13H2,(H,14,15) |
InChI Key |
YHQREDSNDPMYMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=NC3=CSC=C3N2)Cl |
Origin of Product |
United States |
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